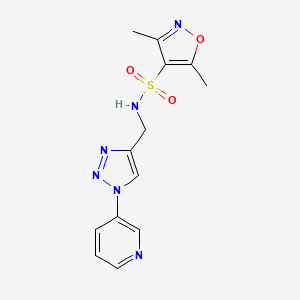![molecular formula C25H21ClN4O2 B2800360 (3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034340-30-0](/img/structure/B2800360.png)
(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group, a triazole group, and an azetidinone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The synthesis involved interacting N-[(E)-3-nitrophenyl) methylidene] aniline Schiff bases with triethylamine and chloroacetyl chloride in dioxane medium .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The biphenyl group consists of two phenyl rings connected by a single bond. The triazole group is a five-membered ring containing two nitrogen atoms, and the azetidinone group is a four-membered lactam .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure combines a chlorobiphenyl core with a triazole ring, making it an intriguing candidate for drug development. Researchers have explored its potential as an antibacterial agent, especially against carbapenem-resistant Acinetobacter baumannii . Further investigations could focus on optimizing its pharmacokinetics, toxicity profile, and mechanism of action.
Safety and Hazards
The safety data sheet for a similar compound, 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to handle it with good industrial hygiene and safety practice .
Mechanism of Action
Target of Action
It’s known that biphenyl derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that biphenyl derivatives have been found to exhibit potent antibacterial activities , suggesting that they may interact with bacterial cells in a way that inhibits their growth or survival.
Biochemical Pathways
These enzymes play a crucial role in the aerobic degradation of many aromatic compounds .
Result of Action
Given the potential antimicrobial activity of biphenyl derivatives
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the formation of certain contaminants during food processing can be influenced by factors such as frying temperature, duration, and sodium chloride concentration . Similarly, the action of this compound could also be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c26-21-6-4-5-20(13-21)18-9-11-19(12-10-18)25(31)29-15-23(16-29)30-14-22(27-28-30)17-32-24-7-2-1-3-8-24/h1-14,23H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLWABLVOXUJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800278.png)
![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)
![10-Bromo-11-methyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-ol](/img/structure/B2800283.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2800286.png)

![1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B2800290.png)


